2,3-Dibromo-3-phenylpropiophenone
Overview
Description
Chalcone dibromide is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcone dibromide is characterized by the presence of two bromine atoms attached to the chalcone structure, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chalcone dibromide can be synthesized through the bromination of chalcone. The process involves mixing chalcone with bromine in a suitable solvent such as chloroform. The reaction is typically carried out at room temperature with stirring for about an hour .
Industrial Production Methods: In an industrial setting, the preparation of chalcone dibromide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chalcone dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: Chalcone dibromide can undergo cyclization to form heterocyclic compounds such as isoxazoles.
Common Reagents and Conditions:
Sodium Azide: Used for the substitution of bromine atoms to form azido derivatives.
Hydroxylamine Hydrochloride: Used in the formation of isoxazoles from chalcone dibromide.
Major Products:
Scientific Research Applications
Chalcone dibromide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of chalcone dibromide involves its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the bromine atoms enhances its reactivity and allows for the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Chalcone dibromide is unique due to the presence of two bromine atoms, which significantly alter its chemical reactivity compared to other chalcone derivatives. Similar compounds include:
Chalcone: The parent compound without bromine atoms.
Chalcone Monobromide: A derivative with only one bromine atom.
Flavonoids: Biogenetic products of chalcones with different structural features.
Chalcone dibromide stands out due to its enhanced reactivity and potential for forming a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
2,3-dibromo-1,3-diphenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)14(17)15(18)12-9-5-2-6-10-12/h1-10,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAGBKGGYRLVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883468 | |
Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-91-6 | |
Record name | 2,3-Dibromo-1,3-diphenyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chalcone dibromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromo-3-phenylpropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are chalcone dibromides synthesized?
A1: Chalcone dibromides are typically synthesized through the bromination of chalcones. This reaction involves the addition of bromine across the double bond of the chalcone molecule. [, , , ]
Q2: What is the general molecular formula of chalcone dibromides?
A2: The general molecular formula for chalcone dibromides is C15H12Br2O. []
Q3: What spectroscopic techniques are used to characterize chalcone dibromides?
A3: Researchers commonly employ a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and mass spectrometry, to elucidate the structure and confirm the identity of synthesized chalcone dibromides. [, , , , ]
Q4: What are some notable reactions that chalcone dibromides undergo?
A4: Chalcone dibromides exhibit diverse reactivity and can participate in a range of reactions, including:
- Debromination: This reaction leads to the removal of bromine atoms, often facilitated by reagents like iodide ions or sodium hydrogen sulfide. [, , ]
- Cyclization: Chalcone dibromides can undergo cyclization reactions to form various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidin-2-ones, depending on the reaction conditions and reagents used. [, , , , , ]
- Reaction with nucleophiles: The presence of electrophilic carbon atoms makes chalcone dibromides susceptible to attack by nucleophiles like ammonia, phenylthiourea, and hydrazines, resulting in the formation of diverse nitrogen-containing heterocyclic compounds. [, , , ]
Q5: Can chalcone dibromides exhibit stereochemistry?
A5: Yes, chalcone dibromides possess a chiral center, resulting in the existence of diastereomers (erythro and threo isomers). The specific isomer formed can influence the compound's reactivity and subsequent transformations. [, ]
Q6: What role does the solvent play in the reactions of chalcone dibromides?
A6: The choice of solvent can significantly impact the reaction pathway and product distribution in reactions involving chalcone dibromides. For example, the rate of debromination by iodide ions was found to be influenced by the hydrogen bonding ability of the solvent. []
Q7: What are some potential applications of chalcone dibromides?
A7: While research on chalcone dibromides is ongoing, their diverse reactivity and the biological activity of some derivatives suggest potential applications in various fields, including:
- Medicinal Chemistry: Chalcone dibromides serve as valuable intermediates in the synthesis of heterocyclic compounds, many of which exhibit promising biological activities, making them attractive targets for drug discovery efforts. [, , , ]
- Material Science: The presence of bromine atoms in their structure suggests potential applications in materials chemistry, though this area remains largely unexplored. []
Q8: Have chalcone dibromides shown any promising biological activities?
A8: While chalcone dibromides themselves may not be the final biologically active compounds, derivatives synthesized from them, such as pyrazoles and isoxazoles, have demonstrated promising activities in various biological assays, including:
- Cytotoxic activity: Some pyrazole derivatives synthesized from chalcone dibromides have shown promising cytotoxic activity against specific cancer cell lines. []
- Antimicrobial activity: Chalcone dibromides and their derivatives have been screened for their antimicrobial potential against various bacteria and fungi, with some exhibiting notable activity. [, , ]
Q9: How do structural modifications affect the biological activity of chalcone dibromide derivatives?
A9: Introducing different substituents on the aromatic rings of chalcone dibromides can significantly impact the biological activity of the resulting derivatives. This structure-activity relationship (SAR) is crucial for optimizing the desired activity of these compounds. [, , ]
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